REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([N:17]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([C:26]([O:28]C)=[O:27])[CH:24]=3)[CH:19]=[CH:18]2)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.[OH-].[Na+].[Cl-].[NH4+]>O1CCCC1>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][CH2:13][CH:14]([N:17]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([C:26]([OH:28])=[O:27])[CH:24]=3)[CH:19]=[CH:18]2)[CH2:15][CH2:16]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1C=CC2=CC=C(C=C12)C(=O)OC
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Name
|
|
Quantity
|
760 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was then heated to a temperature between 60° C. and 70° C
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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TEMPERATURE
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Details
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the reaction solution was cooled
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Type
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CONCENTRATION
|
Details
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followed by concentration under a reduced pressure
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Type
|
ADDITION
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Details
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A 5% KHSO4 aqueous solution was added to the residue
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Type
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EXTRACTION
|
Details
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followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
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The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate
|
Type
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CUSTOM
|
Details
|
After removing the drying agent
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Type
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FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
collected from a mixed solvent
|
Type
|
FILTRATION
|
Details
|
consisting of hexane and t-butylmethyl ether by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1C=CC2=CC=C(C=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |